
1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide, also known as BML-111, is a synthetic compound that belongs to the class of N-acyl amino acids. It was first synthesized in 2004 by researchers at the University of California, San Diego. Since then, BML-111 has been extensively studied for its potential therapeutic applications, especially in the field of inflammation and pain management.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide is not fully understood, but it is thought to act on the formyl peptide receptor 2 (FPR2) and its downstream signaling pathways. FPR2 is a G protein-coupled receptor that is expressed on various immune cells, including neutrophils, macrophages, and dendritic cells. Activation of FPR2 by 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide leads to the inhibition of pro-inflammatory signaling pathways and the promotion of anti-inflammatory pathways.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of neutrophil migration and activation, the reduction of oxidative stress, and the promotion of tissue repair. In addition, 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide has been shown to have analgesic effects in various animal models of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide is its high potency and selectivity for FPR2, which allows for the precise modulation of immune responses. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neuroinflammatory diseases. However, one limitation of 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several potential future directions for the research and development of 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide. One direction is the optimization of its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. Another direction is the exploration of its potential therapeutic applications in other disease models, such as neurodegenerative diseases and autoimmune diseases. Finally, the development of novel FPR2 agonists and antagonists based on the structure of 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide could lead to the discovery of new drugs for the treatment of inflammation and pain.
Synthesis Methods
The synthesis of 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide involves a multi-step process starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine to yield 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide. The purity and yield of the final product can be improved by recrystallization and filtration.
Scientific Research Applications
1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various disease models, including inflammation, pain, and cancer. Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. It is a critical component of the immune system, but chronic inflammation can lead to tissue damage and disease. 1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide has been shown to reduce inflammation in various animal models by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
1-(2-methoxybenzoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-14(18)11-7-9-17(10-8-11)15(19)12-5-3-4-6-13(12)20-2/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYBMBFCVCKLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

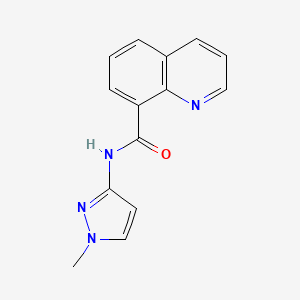

![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
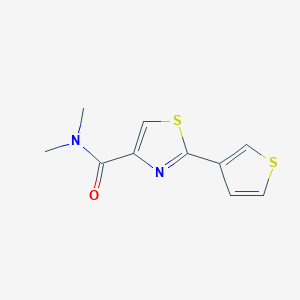
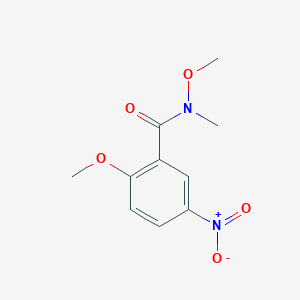
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)
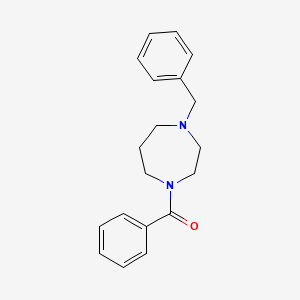
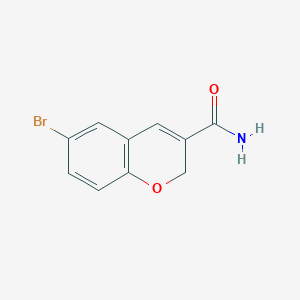
![cyclopentyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507535.png)

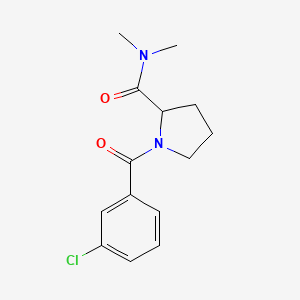

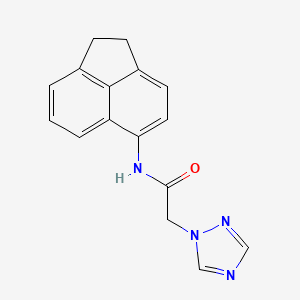
![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)